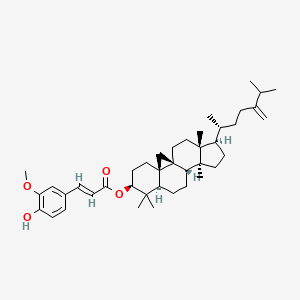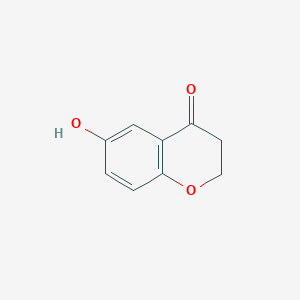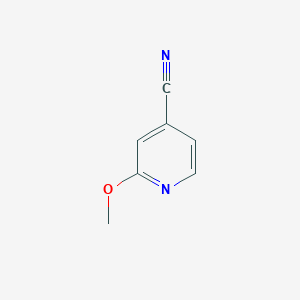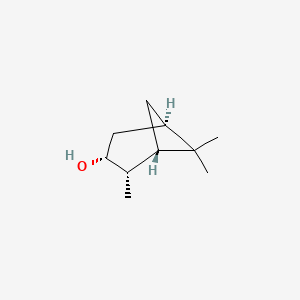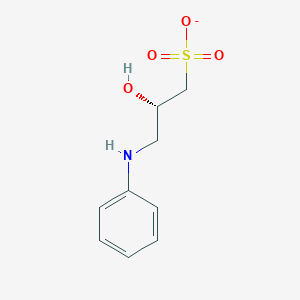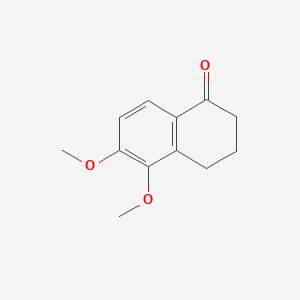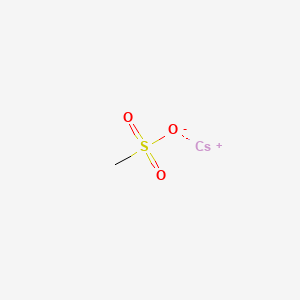
甲磺酸铯
描述
Cesium methanesulfonate (CsMSF) is a white crystalline solid used as a component of intracellular recording solutions in patch clamp techniques for cell electrophysiology studies . It acts as a current carrier, with cesium blocking potassium (K+) channels while methanesulfonate is not transported through chloride (Cl-) channels .
Synthesis Analysis
Cesium methanesulfonate can be synthesized by neutralizing cerium (III) carbonate with methanesulfonic acid .Molecular Structure Analysis
The compound has a monoclinic polymeric structure where each methanesulfonate ion forms bonds with two cesium atoms, resulting in a coordination number of 8 .Chemical Reactions Analysis
Cesium methanesulfonate is used in patch clamp techniques to study synaptic connectivity and strength . It can also serve as a precursor for electrogenerated cerium (IV), a strong oxidant used in organic synthesis .科学研究应用
Electrophysiology Studies
Cesium methanesulfonate: is prominently used in cell electrophysiology studies , specifically as a component of intracellular recording solutions in electrodes for patch clamp techniques . This technique is crucial for understanding the electrical properties of cells, their ion channels, and how they communicate with each other. Cesium acts as a potassium (K+) channel blocker, which is essential for studying the activity of these channels without interference from potassium ions. Methanesulfonate, on the other hand, is not transported through chloride (Cl-) channels, making it an ideal current carrier .
作用机制
Target of Action
Cesium methanesulfonate primarily targets potassium (K+) channels . Potassium channels play a crucial role in maintaining the electrical potential of cells and are involved in various physiological processes such as signal transduction, muscle contraction, and hormone secretion.
Mode of Action
Cesium methanesulfonate acts as a potassium channel blocker . By blocking these channels, cesium methanesulfonate prevents the flow of potassium ions, which can alter the electrical potential of cells. This can lead to changes in cell signaling and function.
Biochemical Pathways
The blocking of potassium channels by cesium methanesulfonate can affect various biochemical pathways. For instance, it can influence the action potential of neurons, affecting neural signaling pathways. It can also impact muscle contraction and relaxation by altering the electrical potential across muscle cell membranes .
Result of Action
The primary result of cesium methanesulfonate’s action is the alteration of the electrical potential across cell membranes due to the blocking of potassium channels . This can lead to changes in cell signaling, muscle contraction, and other physiological processes.
Action Environment
The action of cesium methanesulfonate can be influenced by various environmental factors. For example, the presence of other ions can affect its ability to block potassium channels. Additionally, the physiological state of the target cells, such as their membrane potential and ion concentrations, can also influence the efficacy of cesium methanesulfonate .
安全和危害
未来方向
属性
IUPAC Name |
cesium;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S.Cs/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKJXRLREATOMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3CsO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408781 | |
| Record name | Cesium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2550-61-0 | |
| Record name | Cesium methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of cesium methanesulfonate in neuroscience research?
A1: Cesium methanesulfonate is primarily used in electrophysiology as a component of intracellular recording solutions. [, , ] Its purpose is to block potassium channels, thus facilitating the study of other ionic currents. [, ]
Q2: How does cesium methanesulfonate affect the reversal potential of inhibitory postsynaptic currents (IPSCs)?
A2: Studies using cesium methanesulfonate-containing recording solutions have shown that it does not significantly alter the reversal potential of IPSCs. [] This finding suggests that the IPSCs under investigation are primarily mediated by chloride ion channels, not potassium channels. []
Q3: Can you elaborate on the use of cesium methanesulfonate in studying the effects of GABAB receptor agonists?
A3: Researchers use cesium methanesulfonate in recording pipettes to isolate the presynaptic effects of GABAB receptor agonists. [] By blocking postsynaptic GABAB responses with cesium methanesulfonate, scientists can specifically observe the agonist's impact on neurotransmitter release from presynaptic terminals. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



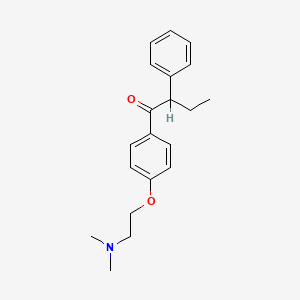
![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)

